molecular formula C21H24N4O4 B5691817 5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione

5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B5691817
M. Wt: 396.4 g/mol
InChI Key: SDILDDYJOMVYFI-DOTOQJQBSA-N
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Description

The compound 5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic molecule featuring a bicyclic nonane structure fused with a pyrimidine dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-23-19(27)16(10-22-21(23)29)9-18(26)24-12-15-7-8-17(13-24)25(20(15)28)11-14-5-3-2-4-6-14/h2-6,10,15,17H,7-9,11-13H2,1H3,(H,22,29)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDILDDYJOMVYFI-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC1=O)CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic nonane core. One common approach is the Michael addition reaction using organometallic enantiomeric scaffolding . The synthesis typically involves the following steps:

    Formation of the bicyclic nonane core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyl group: This step involves the use of benzyl halides under basic conditions.

    Attachment of the pyrimidine dione moiety: This is typically done through a condensation reaction with appropriate pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The bicyclic nonane core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, enhancing its biological activity and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic nonane core and pyrimidine dione moiety allow it to bind effectively to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione lies in its combination of a bicyclic nonane core with a pyrimidine dione moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

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